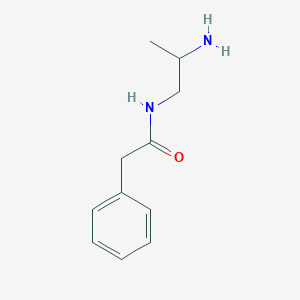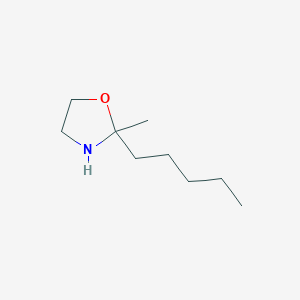
2-Methyl-2-pentyl-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-pentyl-1,3-oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-pentyl-1,3-oxazolidine can be synthesized through the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction typically involves the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization to form the oxazolidine ring. The reaction conditions often include the use of a chiral magnesium phosphate catalyst under mildly basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve multicomponent reactions of 1,2-amino alcohols. These reactions can be catalyzed by transition metals or proceed through metal-free domino annulation/Mannich reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-pentyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the ring.
Common Reagents and Conditions:
Oxidation: Tert-butyl hydroperoxide in water (T-Hydro) as the oxidant.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various alkylating agents under basic conditions.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Amino alcohols.
Substitution: Alkyl-substituted oxazolidines.
Scientific Research Applications
2-Methyl-2-pentyl-1,3-oxazolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antibacterial agents.
Mechanism of Action
The mechanism of action of 2-Methyl-2-pentyl-1,3-oxazolidine involves its ability to undergo ring-opening reactions in the presence of moisture. This leads to the formation of amine and hydroxyl groups, which can further react with other compounds. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with bacterial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
- 2-Methyl-2-pentyl-1,3-oxazolidine
- 2-Methyl-2-pentyl-1,3-oxazoline
- 2-Methyl-2-pentyl-1,3-oxazolidinone
Comparison:
- This compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms.
- 2-Methyl-2-pentyl-1,3-oxazoline differs by having a double bond in the ring, making it less stable under certain conditions.
- 2-Methyl-2-pentyl-1,3-oxazolidinone is an oxidized form of oxazolidine and is often used in different applications due to its increased stability and reactivity.
Properties
CAS No. |
51995-38-1 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-methyl-2-pentyl-1,3-oxazolidine |
InChI |
InChI=1S/C9H19NO/c1-3-4-5-6-9(2)10-7-8-11-9/h10H,3-8H2,1-2H3 |
InChI Key |
GBQREAWLWLLZMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(NCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



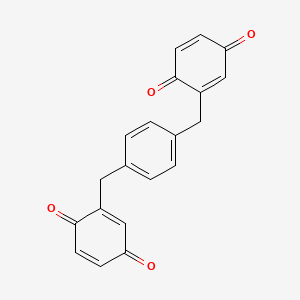
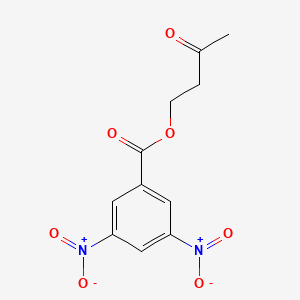
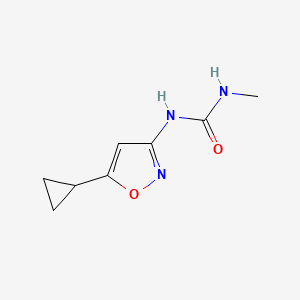
![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)
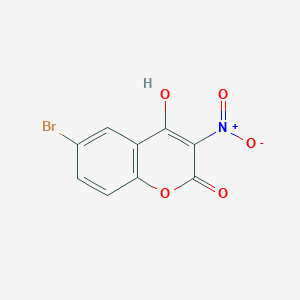
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)

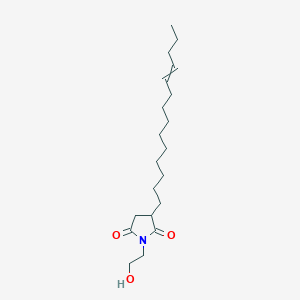



![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
